molecular formula C11H11NO B1593359 4,6-Dimethylquinolin-2-ol CAS No. 23947-37-7

4,6-Dimethylquinolin-2-ol

Cat. No.: B1593359
CAS No.: 23947-37-7
M. Wt: 173.21 g/mol
InChI Key: LAQRPDPJOOMNHB-UHFFFAOYSA-N
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Description

4,6-Dimethylquinolin-2-ol is a heterocyclic aromatic compound belonging to the quinoline family It is characterized by a quinoline core structure with two methyl groups attached at the 4th and 6th positions and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylquinolin-2-ol can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with p-toluidine in the presence of a catalyst such as indium (III) chloride in ethanol at 60°C . Another method involves the reaction of 2-aminoaryl ketones with phenylacetylenes in the presence of zinc trifluoromethanesulfonate in an ionic liquid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.

Scientific Research Applications

4,6-Dimethylquinolin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethylquinolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 2nd position plays a crucial role in its binding affinity and activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethylquinolin-2-ol: Similar structure with methyl groups at the 4th and 8th positions.

    2-Hydroxyquinoline: Lacks the methyl groups but has a hydroxyl group at the 2nd position.

    4-Hydroxyquinoline: Has a hydroxyl group at the 4th position instead of the 2nd.

Uniqueness

4,6-Dimethylquinolin-2-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

4,6-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRPDPJOOMNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296688
Record name 4,6-Dimethylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23947-37-7
Record name 23947-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110854
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIMETHYL-2-HYDROXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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